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Introduction

The Tattoo-C™ Cytochrome C Release Assay is a high-throughput, cell-based
immunofluorescence method designed for the quantitative detection of cytochrome c release
from the mitochondria into the cytoplasm, a key event in the intrinsic pathway of apoptosis.[1]
This assay provides a robust and sensitive platform for researchers, scientists, and drug
development professionals to screen and characterize compounds that modulate apoptosis. By
leveraging the principles of in-cell western assays, the Tattoo-C™ assay allows for the direct
measurement of cytochrome c localization within the cellular context, offering a more
physiologically relevant assessment compared to traditional methods that rely on cellular
fractionation.[2][3]

The assay is amenable to 96- and 384-well formats, making it ideal for high-throughput
screening (HTS) applications in drug discovery and toxicology studies.[4] The dual-color
detection strategy allows for simultaneous quantification of cytochrome ¢ and normalization to
cell number, ensuring high accuracy and reproducibility.

Principle of the Assay

The Tattoo-C™ assay is based on immunofluorescence staining of fixed and permeabilized
cells in a microplate format.[4] The core principle involves the differential staining of
cytochrome c that has been released into the cytoplasm versus that which is retained in the
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mitochondria. In healthy cells, cytochrome c resides within the mitochondria. Upon induction of
apoptosis, cytochrome c is released into the cytoplasm.[1]

The assay utilizes a primary antibody specific for cytochrome ¢ and a near-infrared (NIR)
fluorescently labeled secondary antibody for detection. A second NIR fluorescent dye that
stains the nucleus is used for normalization of the signal to the cell number in each well. This
normalization corrects for variations in cell seeding and proliferation, allowing for accurate
comparisons of cytochrome c release between different experimental conditions.[3] The plates
are then scanned on a compatible imaging system that can detect in the near-infrared
spectrum.

Materials and Equipment

Materials Required:

e 96- or 384-well black-walled, clear-bottom tissue culture plates
» Adherent cells of interest

e Cell culture medium and supplements

e Test compounds and controls

o Phosphate Buffered Saline (PBS)

o Formaldehyde, 16% solution

e Triton™ X-100

» Blocking buffer (e.g., 1X PBS with 1% BSA)

¢ Primary antibody: Mouse anti-Cytochrome C monoclonal antibody
e Secondary antibody: IRDye® 800CW Goat anti-Mouse IgG

* Nuclear stain: CellTag™ 700 Stain

e Deionized water
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Equipment Required:

Humidified CO2 incubator (37°C, 5% CO2)

Multichannel pipettes

Automated plate washer (optional)

Near-infrared imaging system (e.g., LI-COR® Odyssey®)

Experimental Protocols
l. Cell Seeding and Treatment

e Seed adherent cells in a 96- or 384-well plate at a predetermined optimal density and allow
them to attach overnight in a humidified CO2 incubator.[2]

e The next day, treat the cells with the test compounds and appropriate controls (e.g., vehicle
control, positive control such as staurosporine) at various concentrations.

¢ Incubate for the desired treatment period.

Il. Cell Fixation and Permeabilization

» Following treatment, gently aspirate the culture medium from the wells.

» Fix the cells by adding 150 uL (for 96-well plates) of 4% formaldehyde in PBS to each well
and incubate for 20 minutes at room temperature.[5]

o Aspirate the formaldehyde solution and wash the wells twice with 200 uL of PBS.

o Permeabilize the cells by adding 150 pL of 0.2% Triton™ X-100 in PBS to each well and
incubate for 15 minutes at room temperature. This step is critical to allow the antibodies to
access intracellular proteins.[2]

o Aspirate the permeabilization buffer and wash the wells three times with 200 pL of PBS
containing 0.1% Tween-20.[5]

lll. Immunostaining
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» Block non-specific antibody binding by adding 150 pL of blocking buffer to each well and
incubate for 1.5 hours at room temperature with gentle shaking.[6]

e Prepare the primary antibody solution by diluting the anti-Cytochrome C antibody in blocking
buffer. The optimal dilution should be determined empirically, but a starting point of 1:500 is
recommended.

o Aspirate the blocking buffer and add 50 pL of the primary antibody solution to each well.
Incubate overnight at 4°C.[5]

e The next day, aspirate the primary antibody solution and wash the wells four times for 5
minutes each with 200 pL of PBS containing 0.1% Tween-20.[5]

o Prepare the secondary antibody and nuclear stain solution by diluting the IRDye® 800CW
secondary antibody (e.g., 1:1000) and CellTag™ 700 Stain in blocking buffer. Protect this
solution from light.[5]

e Add 50 pL of the secondary antibody/nuclear stain solution to each well and incubate for 1
hour at room temperature, protected from light.[5]

o Aspirate the secondary antibody solution and wash the wells four times for 5 minutes each
with 200 pL of PBS containing 0.1% Tween-20, protected from light.[5]

IV. Image Acquisition and Analysis

o After the final wash, remove all residual buffer from the wells.

e Scan the plate using a near-infrared imaging system. Acquire images in both the 700 nm
channel (for the nuclear stain) and the 800 nm channel (for the cytochrome c signal).

o The integrated intensity of the 800 nm signal (Cytochrome C) is normalized to the integrated
intensity of the 700 nm signal (cell number). The normalized signal is then used to determine
the extent of cytochrome c release.

Data Presentation

The quantitative data generated from the Tattoo-C™ assay can be summarized in the following
tables for clear comparison.
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Table 1: Assay Validation Parameters

Parameter Value Acceptance Criteria
Z'-factor 0.65 >0.5
Signal-to-Background 12 >5

CV (%) of Controls <15% < 20%

Table 2: Dose-Response of Compound X on Cytochrome C Release

Compound X (M)

Normalized 800 nm Signal

% Cytochrome C Release

(Mean * SD)
0 (Vehicle) 1500 + 120 0%
0.1 2500 + 200 25%
1 5500 + 450 75%
10 8000 + 600 100%
Staurosporine (1 pM) 8100 + 550 101%

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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